![molecular formula C28H25N5O4 B11008072 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11008072.png)

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

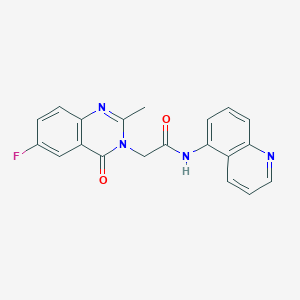

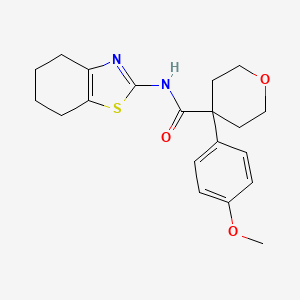

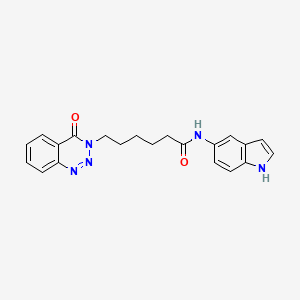

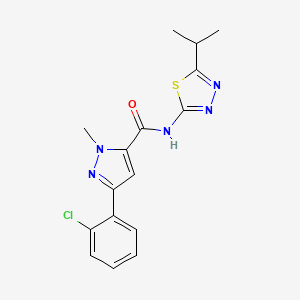

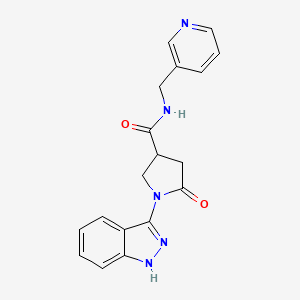

3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-{2-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamid ist eine komplexe organische Verbindung, die zur Klasse der stickstoffhaltigen Heterocyclen gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig zur Arzneimittelentwicklung eingesetzt. Die Struktur dieser Verbindung umfasst einen fusionierten Isoindolochinazolin-Kern, der ein häufiges Motiv in vielen bioaktiven Molekülen ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-{2-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamid kann durch einen mehrstufigen Prozess erreicht werden, der mehrere Schlüsselreaktionen umfasst:

-

Cyclokondensation/Cyclocarbonylierungssequenz: : Eine praktische und effiziente Methode beinhaltet eine palladiumkatalysierte Eintopf-Dreikomponenten-Kaskade-Reaktion von 2-Aminobenzamiden mit 2-Brombenzaldehyden und Kohlenmonoxid unter Atmosphärendruck . Diese Reaktion bildet den Isoindolochinazolin-Kern durch gleichzeitiges Aufbauen von vier neuen C–C/C–N-Bindungen und zwei neuen Ringen.

-

Diastereoselektive Synthese: : Eine andere Methode beinhaltet eine Lewis-Säure-vermittelte Reaktion von Enaminen mit N-Aryl-Acyliminen, um die gewünschten fusionierten heterocyclischen Isoindolinone in hohen Ausbeuten und Diastereoselektivitäten zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute, Reinheit und Kosteneffizienz zu gewährleisten. Der Einsatz von Durchflussreaktoren und Automatisierung könnte die Effizienz des Produktionsprozesses weiter verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide can be achieved through a multi-step process involving several key reactions:

-

Cyclocondensation/Cyclocarbonylation Sequence: : A practical and efficient method involves a palladium-catalyzed one-pot three-component cascade reaction of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide under atmospheric pressure . This reaction forms the isoindoloquinazoline core by constructing four new C–C/C–N bonds and two new rings simultaneously.

-

Diastereoselective Synthesis: : Another method involves a Lewis-acid mediated reaction of enamides with N-aryl-acylimines to afford the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation could further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Rest, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Isoindolochinazolin-Kern angreifen, was möglicherweise zur Bildung von Alkoholderivaten führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Benzimidazol- und Isoindolochinazolin-Resten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung, die jeweils möglicherweise einzigartige biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-{2-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente, insbesondere zur Behandlung von Krebs und bakteriellen Infektionen.

Biologische Studien: Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie nützlich bei der Untersuchung zellulärer Signalwege und Wirkmechanismen.

Industrielle Anwendungen: Die Verbindung kann zur Synthese anderer komplexer Moleküle verwendet werden und dient als Zwischenprodukt in verschiedenen chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von 3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-{2-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung ist dafür bekannt, mit der DNA-Gyrase und der Topoisomerase II zu interagieren, Enzymen, die für die DNA-Replikation und Zellteilung entscheidend sind.

Beteiligte Signalwege: Durch die Hemmung dieser Enzyme kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren, was sie zu einem potenziellen Antikrebsmittel macht.

Wirkmechanismus

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and cell division.

Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aryl IsoIndolo-Chinolin (AIIQ): Diese Verbindungen teilen einen ähnlichen Isoindolochinolin-Kern und haben signifikante Antitumoraktivitäten gezeigt.

Vinyl IsoIndolo-Chinolin (VIIQ): Diese Verbindungen haben ebenfalls eine ähnliche Kernstruktur und werden durch eine dreikomponentige Imino-Diels-Alder-Reaktion synthetisiert.

Einzigartigkeit

3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)-N-{2-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamid zeichnet sich durch seine einzigartige Kombination aus Isoindolochinazolin-Kern und einem Benzimidazol-Rest aus, die möglicherweise unterschiedliche biologische Aktivitäten und therapeutisches Potenzial verleihen.

Eigenschaften

Molekularformel |

C28H25N5O4 |

|---|---|

Molekulargewicht |

495.5 g/mol |

IUPAC-Name |

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]propanamide |

InChI |

InChI=1S/C28H25N5O4/c34-17-24-30-21-10-4-6-12-23(21)31(24)16-14-29-25(35)13-15-32-26-18-7-1-2-8-19(18)28(37)33(26)22-11-5-3-9-20(22)27(32)36/h1-12,26,34H,13-17H2,(H,29,35) |

InChI-Schlüssel |

OUYCHFJBMURTDN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCN5C6=CC=CC=C6N=C5CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)

![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)

![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11008059.png)

![2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)

![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B11008077.png)

![ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate](/img/structure/B11008079.png)